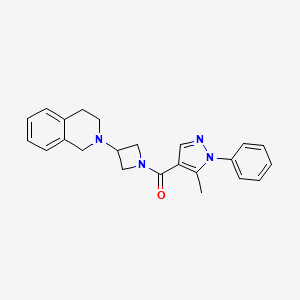

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

The compound “(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” features a unique hybrid structure combining a 3,4-dihydroisoquinoline moiety, an azetidine (four-membered nitrogen-containing ring), and a 5-methyl-1-phenylpyrazole group linked via a methanone bridge. Structural determination tools like SHELXL and computational analysis software (e.g., Multiwfn ) are critical for characterizing such complex molecules.

Propriétés

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-17-22(13-24-27(17)20-9-3-2-4-10-20)23(28)26-15-21(16-26)25-12-11-18-7-5-6-8-19(18)14-25/h2-10,13,21H,11-12,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXRJOWWORFLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Features

The target compound’s distinctiveness lies in its azetidine and dihydroisoquinoline groups, which are rare in related methanone derivatives. Below is a comparative analysis with analogs from the evidence:

| Compound | Core Structure | Key Substituents | Unique Features |

|---|---|---|---|

| Target Compound | Azetidine + Pyrazole + Methanone | 3,4-Dihydroisoquinoline, 5-methyl-1-phenylpyrazole | Azetidine’s small ring enhances rigidity; dihydroisoquinoline provides π-π stacking potential. |

| (Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | Pyrazole + Pyrazolone | Amino-imino group, phenyl groups | Extended conjugation via imino groups; higher polarity due to NH/NH₂ moieties. |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline + Pyridine + Methanone | Diphenylpyrazole, pyridine | Pyridine enhances solubility; diphenyl groups may improve lipophilicity. |

| [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone | Pyrazoline + Indole + Methanone | Indole moiety, pyridine | Indole’s aromaticity and hydrogen-bonding capacity; potential CNS activity. |

| (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one | Pyrazole + Enone + Aniline | Hydroxy group, methyl-anilino chain | Enone system enables Michael addition reactivity; hydroxy group increases polarity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.